2-Nitro-5-(1-pyrrolidinyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZVVXNPKKQIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319923 | |
| Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
289913-98-0 | |
| Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Proteomics Research
2-Nitro-5-(1-pyrrolidinyl)aniline serves as a reagent for labeling and detecting proteins. Its ability to bind selectively to various biomolecules makes it a valuable tool in proteomics studies, facilitating the exploration of protein interactions and functions.
Medicinal Chemistry
The compound acts as a precursor for synthesizing biologically active compounds. Its structural features contribute to its potential pharmacological effects, making it a subject of interest in drug discovery.
Synthetic Organic Chemistry
It is utilized as a versatile building block in synthesizing other biologically active molecules. The compound's reactivity allows for various chemical transformations, including nucleophilic catalysis in hydrazone formation.
Research indicates that this compound interacts with various biological targets, showcasing its versatility in medicinal applications. Notable findings include:
- Antimicrobial Activity : Similar compounds have demonstrated promising antimicrobial properties, suggesting potential efficacy against a range of pathogens.
- Potential Anticancer Activity : Structural analogs have been linked to anticancer effects, indicating that modifications of the pyrrolidine structure could lead to novel therapeutic agents.
Comparative Analysis with Related Compounds
To highlight the diversity within this chemical class, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-5-(1-pyrrolidinyl)aniline | Amino instead of nitro group | Antimicrobial |
| N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline | Benzyl substitution | Fluorescent probe |
| 3-Nitro-4-(1-pyrrolidinyl)aniline | Different nitro position | Potential anticancer effects |
| 4-Nitro-3-(1-pyrrolidinyl)aniline | Different nitro position | Neuroactive properties |
This table illustrates how variations in structure can lead to distinct biological activities, emphasizing the significance of this compound's unique attributes.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of compounds similar to this compound. For instance:
- Nucleophilic Catalysis Studies : Research has shown that electron-rich p-substituted aniline derivatives can act as efficient catalysts for hydrazone formation and exchange in both protic and aprotic solvents.
- Antiviral Activities : Investigations into pyridine compounds with antimicrobial and antiviral activities highlight the potential for similar structures, including this compound, to exhibit significant biological effects against pathogens like SARS-CoV-2.
Q & A
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
